molecular formula C8H15NO3 B556442 N-Acetyl-D-leucine CAS No. 19764-30-8

N-Acetyl-D-leucine

Número de catálogo B556442
Número CAS: 19764-30-8
Peso molecular: 173,21 g/mole
Clave InChI: WXNXCEHXYPACJF-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl-D-leucine is a D-amino acid that is deacylated in bacteria by D-aminoacylase enzymes . It is used to help differentiate members of the amidohydrolase enzyme superfamily . It is a preferred substrate of Gox1177 from Gluconobacter oxidans . N-acetyl-D-leucine is also a derivative of D-leucine and a substrate for various enzymes in the amidohydrolase superfamily .


Synthesis Analysis

The pharmacokinetics of the enantiomers of N-acetyl-leucine have been investigated after administration of the racemate (N-acetyl-DL-leucine) or purified, pharmacologically active L-enantiomer (N-acetyl-L-leucine) . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects .


Molecular Structure Analysis

The molecular structure of N-Acetyl-D-leucine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .


Physical And Chemical Properties Analysis

N-Acetyl-D-leucine has a molecular formula of C8H15NO3 and an average mass of 173.210 Da . Its physical properties include a density of 1.1±0.1 g/cm3, a boiling point of 369.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .

Aplicaciones Científicas De Investigación

1. Neurodegenerative Disease Treatment

  • Application Summary: N-Acetyl-l-Leucine is being studied for its potential in treating neurodegenerative disorders. It’s believed to normalize cellular energy production and improve lysosomal function, which are severely affected by diseases like Niemann–Pick disease type C (NPC) .
  • Methods of Application: The current working hypothesis is that N-Acetyl-l-Leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
  • Results or Outcomes: While the precise mechanistic details of how acetylation converts leucine into a drug are still unknown, the compound has shown promise in improving the neurologic function and symptoms in patients with NPC .

2. Treatment of Vertigo

  • Application Summary: N-acetyl-d,l-leucine is approved in France for vertigo and its l-enantiomer is being developed as a drug for rare and common neurological disorders .
  • Methods of Application: The precise mechanistic details of how acetylation converts leucine into a drug are unknown .
  • Results or Outcomes: The compound has been used as an over-the-counter drug for the treatment of vertigo since 1957 .

3. Substrate for D-aminoacylase

  • Application Summary: N-Acetyl-D-leucine may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) .
  • Methods of Application: The compound is used as a substrate for D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 .

4. Treatment of Ataxia-Telangiectasia

  • Application Summary: N-acetyl-l-leucine is being investigated as a therapy for ataxia-telangiectasia, a rare neurodegenerative disease .
  • Methods of Application: The compound is being studied under a master protocol comprising three separate basket studies .

5. Treatment of Tangier Disease and Sandhoff Disease

  • Application Summary: N-Acetyl-D-leucine (ADLL) has shown potential for therapeutic use in a broader range of diseases, including Tangier disease and Sandhoff disease .
  • Methods of Application: The compound has been studied in vitro in Tangier disease fibroblasts and in vivo in a Sandhoff disease mouse model .
  • Results or Outcomes: The studies suggest that ADLL may slow disease progression in these conditions .

5. Treatment of Tangier Disease and Sandhoff Disease

  • Application Summary: N-Acetyl-D-leucine (ADLL) has shown potential for therapeutic use in a broader range of diseases, including Tangier disease and Sandhoff disease .
  • Methods of Application: The compound has been studied in vitro in Tangier disease fibroblasts and in vivo in a Sandhoff disease mouse model .
  • Results or Outcomes: The studies suggest that ADLL may slow disease progression in these conditions .

6. Differentiation of Amidohydrolase Enzyme Superfamily

  • Application Summary: N-Acetyl-D-leucine is used to help differentiate members of the amidohydrolase enzyme superfamily .
  • Methods of Application: The compound is a preferred substrate of Gox1177 from Gluconobacter oxidans .

Safety And Hazards

N-Acetyl-D-leucine should be handled with suitable protective equipment. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Direcciones Futuras

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

Propiedades

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361310
Record name N-Acetyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-leucine

CAS RN

19764-30-8
Record name Acetylleucine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLLEUCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-leucine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-D-leucine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-D-leucine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-D-leucine
Reactant of Route 5
N-Acetyl-D-leucine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-D-leucine

Citations

For This Compound
125
Citations
B Tighilet, J Leonard, L Bernard-Demanze… - European Journal of …, 2015 - Elsevier
… isomers N-acetyl-L-leucine and N-acetyl-D-leucine. Efficacy of these three drug treatments has … In contrast, the N-acetyl-D-leucine isomer had no effect at all on the behavioral recovery, …
Number of citations: 43 www.sciencedirect.com
GC Churchill, M Strupp, A Galione, FM Platt - PLoS one, 2020 - journals.plos.org
… In brain and muscle, N-acetyl-L-leucine levels were lower than N-acetyl-D-leucine, consistent … N-acetyl-D-leucine, and support the research and development of only N-acetyl-L-leucine. …
Number of citations: 24 journals.plos.org
D te Vruchte, A Galione, M Strupp, M Mann - BioRxiv, 2019 - biorxiv.org
… A study of N-acetyl-L-leucine and N-acetyl-D-leucine in a rat … On the other hand, N-Acetyl-D-Leucine failed to show a clear trend of … (Figure 1C, N-Acetyl-D-Leucine at 5 mM in grey). …
Number of citations: 6 www.biorxiv.org
L Günther, R Beck, G Xiong, H Potschka, K Jahn… - PLoS one, 2015 - journals.plos.org
… -L-leucine and N-acetyl-D-leucine on VC using behavioural … , but not in the N-acetyl-D-leucine group (comparison for applied … -L-leucine but not N-acetyl-D-leucine caused a significant …
Number of citations: 72 journals.plos.org
GC Churchill, M Strupp, C Factor, T Bremova-Ertl… - Scientific Reports, 2021 - nature.com
… Moreover, our recent findings that the enantiomers of N-acetyl-leucine (N-acetyl-l-leucine and N-acetyl-d-leucine) show unexpected and large differences in pharmacokinetics …
Number of citations: 14 www.nature.com
K Sakai, T Obata, S Takano… - Agricultural and biological …, 1989 - jstage.jst.go.jp
D-Aminoacylase catalyzes the hydrolysis of a variety of N-acylated D-aminoacids, and it is an industrially important enzyme for producing D-aminoacids through the resolution of DL-…
Number of citations: 9 www.jstage.jst.go.jp
D Ferro, G Della Gatta, G Barone - Journal of Thermal Analysis and …, 1988 - akjournals.com
… Enthalpies and entropies of sublimation for N-acetylglycine amide (NAGA), N-aeetyl-Lalanine amide (L-NAAA), and N-acetyl-D-leucine amide (D-NALA) were determined from the …
Number of citations: 13 akjournals.com
T Fields, T M. Bremova, I Billington, GC Churchill… - Trials, 2023 - Springer
… N-acetyl-D-leucine using a validated liquid chromatography mass spectrometry/mass spectrometry method. Provided the level of N-acetyl-D-leucine … levels of N-acetyl-D-leucine above …
Number of citations: 2 link.springer.com
CKM Tripathi, V Bihari, RD Tyagi - Process Biochemistry, 2000 - Elsevier
… The enzyme was inducibly produced and N-acetyl-d-leucine and N-acetyl-d-valine were the most effective inducers. d-methionine, d-valine, d-phenylalamine and d-leucine were …
Number of citations: 30 www.sciencedirect.com
M Moriguchi, K Sakai, Y Miyamoto… - Bioscience …, 1993 - academic.oup.com
… In the N-acetyl-Dleucine-grown cells, the specific activity was about 2-fold less than that in the N-acetyl-y-methyl-D-Ieucine-grown cells, but total activity was slightly higher than that in …
Number of citations: 41 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.